1-Boc-5-cyanoindole
Overview
Description
1-Boc-5-cyanoindole is a chemical compound that is part of the indole family, characterized by a cyano group attached to the fifth position of the indole ring and a tert-butoxycarbonyl (Boc) group protecting the nitrogen atom. This structure is significant in medicinal chemistry and organic synthesis due to its potential to serve as an intermediate in the synthesis of various pharmacologically active molecules.
Synthesis Analysis
The synthesis of related compounds has been explored through various methods. For instance, the catalytic asymmetric cyanation of N-Boc ketoimines has been reported, which allows for the enantioselective synthesis of oxindole-based α-amino nitriles . This process involves a tandem aza-Wittig/Strecker reaction, which is a novel strategy for the catalytic asymmetric cyanation of ketoimines formed in situ from achiral ketones. Additionally, the synthesis of poly (5-cyanoindole) films through electrosynthesis has been achieved by anodic oxidation of 5-cyanoindole, indicating the versatility of cyanoindole derivatives in polymer chemistry .
Molecular Structure Analysis
The molecular structure of 1-Boc-5-cyanoindole includes an indole core, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The cyano group at the fifth position is an electron-withdrawing group that can influence the electronic properties of the molecule. The Boc group serves as a protective group for the nitrogen, which can be removed under certain conditions to reveal the free amine, a functionality that is often required in further chemical transformations.
Chemical Reactions Analysis
Chemical reactions involving cyanoindole derivatives can be quite diverse. For example, the intramolecular N-Boc-epoxide cyclization has been studied, leading to the formation of 1,3-oxazolidin-2-one and 1,3-oxazinan-2-one derivatives . This reaction demonstrates the reactivity of the N-Boc group in cyclization reactions, which can be highly regioselective and diastereoselective. Furthermore, the copper-catalyzed borylative and silylative cyclization of 2-alkenylaryl isocyanides has been developed to synthesize 2-borylindoles, showcasing the functional group tolerance and versatility of indole derivatives in cross-coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Boc-5-cyanoindole derivatives can be inferred from related compounds. For instance, the electrosynthesized poly (5-cyanoindole) films exhibit good electrochemical behavior and thermal stability, with a conductivity of 10^-2 S cm^-1 . The solubility of these polymers in various organic solvents like DMSO, THF, or acetone can be attributed to the polar cyano group and the indole ring structure. Additionally, the fluorescence spectral studies of these polymers indicate that they are potential candidates for blue-light emitting materials .
Scientific Research Applications
Electropolymerization and Material Properties
1-Boc-5-cyanoindole has been studied for its electropolymerization properties, leading to high-quality poly(5-cyanoindole) films. These films exhibit good electrochemical behavior, thermal stability, and conductivity, making them suitable for applications in electronic devices. The polymerization process benefits from solvents like boron trifluoride diethyl etherate and diethyl ether, enhancing the solubility and polymer quality. The resulting materials show promise as blue-light emitters due to their fluorescence properties (Xu et al., 2006); (Xu et al., 2011).
Energy Storage Applications
Research into poly(5-cyanoindole) has expanded into energy storage, where its derivatives, particularly when electrospun into nanofibers, show significant potential as cathode materials in secondary batteries. These batteries demonstrate excellent charge/discharge properties and cyclic performance, suggesting a viable pathway to developing alternative energy storage systems with comparable performance to lithium-ion batteries (Cai et al., 2015); (Zhijiang et al., 2017).
Advanced Synthetic Techniques
The compound is also pivotal in advanced synthetic methodologies, such as the ruthenium-catalyzed synthesis of amino-triazole carboxylates, which are important for the development of peptidomimetics and biologically active compounds. This showcases 1-Boc-5-cyanoindole's role in facilitating regiocontrolled cycloaddition reactions, enabling the creation of complex molecular architectures for potential pharmaceutical applications (Ferrini et al., 2015).
Conductive Copolymers
Moreover, the copolymerization of 5-cyanoindole with other monomers, like ethylenedioxythiophene, has been explored, resulting in conductive materials that retain the advantageous properties of both components. Such copolymers exhibit good redox activity, thermal stability, and enhanced conductivity, alongside solubility in polar solvents, indicating their potential in electronic and optoelectronic applications (Nie et al., 2008).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 5-cyanoindole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-14(2,3)18-13(17)16-7-6-11-8-10(9-15)4-5-12(11)16/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPSWAHXXPMBGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428454 | |
Record name | 1-Boc-5-cyanoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-5-cyanoindole | |
CAS RN |
475102-10-4 | |
Record name | 1-Boc-5-cyanoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Boc-5-cyanoindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.